Bienvenue dans la boutique en ligne BenchChem!

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide

Indole-oxadiazole hybrid Regioisomer comparison Pharmacophore geometry

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide (CAS 923256-74-0) is a synthetic heterocyclic hybrid molecule that integrates an indole nucleus, a 1,3,4-oxadiazole ring directly appended at the indole 2-position via a C–C bond, and an N-phenylacetamide side chain at the indole 1-position. Its molecular formula is C₁₉H₁₆N₄O₂ with a molecular weight of 332.4 g/mol, a computed XLogP3 of 2.9, one hydrogen bond donor, four hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 73 Ų.

Molecular Formula C19H16N4O2
Molecular Weight 332.363
CAS No. 923256-74-0
Cat. No. B2489686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide
CAS923256-74-0
Molecular FormulaC19H16N4O2
Molecular Weight332.363
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
InChIInChI=1S/C19H16N4O2/c1-13-21-22-19(25-13)17-11-14-7-5-6-10-16(14)23(17)12-18(24)20-15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,20,24)
InChIKeyAKQMWKRIJBABFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide (CAS 923256-74-0): Procurement-Relevant Structural and Physicochemical Profile


2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide (CAS 923256-74-0) is a synthetic heterocyclic hybrid molecule that integrates an indole nucleus, a 1,3,4-oxadiazole ring directly appended at the indole 2-position via a C–C bond, and an N-phenylacetamide side chain at the indole 1-position. Its molecular formula is C₁₉H₁₆N₄O₂ with a molecular weight of 332.4 g/mol, a computed XLogP3 of 2.9, one hydrogen bond donor, four hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 73 Ų [1]. The compound belongs to the broader class of indole–oxadiazole hybrid scaffolds, which are extensively explored in medicinal chemistry for antidiabetic, anticancer, and enzyme inhibitory applications [2]. Unlike the more common 3-substituted indole–oxadiazole congeners found in the published literature, this compound features the oxadiazole moiety directly at the indole 2-position—a substitution pattern that alters the electronic distribution and conformational freedom of the pharmacophore.

Why In-Class Indole–Oxadiazole–Acetamide Hybrids Cannot Be Interchanged with CAS 923256-74-0: Structural Determinants of Substitution Risk


The indole–oxadiazole–acetamide chemotype is populated by numerous commercially available analogs that differ in three critical structural dimensions: (i) the position of oxadiazole attachment on the indole ring (C-2 vs. C-3), (ii) the nature of the substituent on the oxadiazole (methyl, ethyl, phenyl, isobutyl, etc.), and (iii) the N-aryl/alkyl group on the acetamide side chain. The vast majority of published indole–oxadiazole hybrids place the oxadiazole at the indole 3-position, typically linked through a methylene or thioether spacer [1]. CAS 923256-74-0 is distinct in bearing the 5-methyl-1,3,4-oxadiazole directly at the indole C-2 position without an intervening spacer, which constrains the dihedral angle between the indole and oxadiazole rings and alters the molecule's hydrogen-bonding surface. The N-phenyl group on the acetamide terminus provides a specific lipophilic and π-stacking interaction surface (reflected in XLogP3 = 2.9) that analogs bearing N-benzyl, N-cyclohexyl, or N-alkyl substitutions do not replicate [2]. These structural features collectively determine target binding, metabolic stability, and physicochemical behavior, making indiscriminate substitution scientifically unsound without matched-pair comparative data.

Quantitative Differentiation Evidence for CAS 923256-74-0 Against Closest Structural Analogs and In-Class Comparators


Oxadiazole Substitution Position (Indole C-2 vs. C-3): Impact on Scaffold Geometry and Conformational Restriction

CAS 923256-74-0 is a 2-substituted indole–oxadiazole hybrid, whereas the majority of published and commercially available indole–oxadiazole–acetamide analogs—such as 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide and the broader series of indolyl-1,3,4-oxadiazoles described by Nazir et al. (2018) and Taha et al. (2017)—feature the oxadiazole at the indole 3-position, typically connected through a methylene or thioether spacer [1][2]. Direct C-2 attachment eliminates the spacer, reducing the rotatable bond count to 4 (vs. ≥5 in 3-substituted thioether-linked analogs) and constraining the dihedral angle between the indole and oxadiazole rings. This geometric restriction alters the spatial presentation of the oxadiazole hydrogen-bond acceptors, which is predicted to affect target binding pose and selectivity. No direct head-to-head biological comparison between C-2 and C-3 regioisomers has been published for this specific chemotype.

Indole-oxadiazole hybrid Regioisomer comparison Pharmacophore geometry

N-Phenylacetamide vs. N-Benzylacetamide or N-Alkylacetamide: Lipophilicity and Hydrogen-Bonding Differentiation

The N-phenylacetamide terminus of CAS 923256-74-0 provides a distinct lipophilicity–hydrogen-bonding balance compared to close analogs bearing N-benzyl (e.g., N-benzyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide) or N-alkyl substituents. The computed XLogP3 of 2.9 for CAS 923256-74-0 [1] reflects the contribution of the planar phenyl ring directly attached to the amide nitrogen. In contrast, N-benzyl analogs introduce an additional methylene spacer, increasing conformational flexibility and altering π-stacking geometry. The single hydrogen bond donor (amide N–H) and four hydrogen bond acceptors (oxadiazole N and O, amide C=O, indole N) create a defined H-bond pharmacophore that analogs with tertiary amides (e.g., N-methyl-N-phenylacetamide derivatives) cannot replicate, as they lack the H-bond donor entirely. Class-level SAR from Nazir et al. (2018) demonstrated that N-aryl substitution on indole–oxadiazole–acetamide scaffolds modulates α-glucosidase inhibitory potency across an IC₅₀ range of 9.37–37.82 µM, confirming that the N-substituent is not inert [2].

N-phenylacetamide Lipophilicity modulation SAR descriptor

5-Methyl vs. 5-Ethyl, 5-Phenyl, or 5-Isobutyl Oxadiazole Substitution: Physicochemical and Steric Differentiation

The 5-methyl group on the 1,3,4-oxadiazole ring of CAS 923256-74-0 represents the minimal alkyl substituent in this series. Commercially available analogs include 5-ethyl, 5-isobutyl, 5-phenyl, and 5-furan-2-yl variants (e.g., 2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide; 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenylacetamide). The 5-methyl substituent provides the smallest steric bulk (Taft Es ~0.00) and minimal lipophilic contribution (π ~0.56) among the series, offering a baseline scaffold with maximal synthetic tractability. Larger substituents (e.g., isobutyl, phenyl) increase lipophilicity and may enhance target affinity in specific contexts but also increase the risk of metabolic oxidation at benzylic positions, CYP-mediated clearance, and reduced aqueous solubility. No direct matched-pair comparison of biological activity for CAS 923256-74-0 vs. its 5-substituted analogs has been reported in the peer-reviewed primary literature.

Oxadiazole substituent Steric parameter Metabolic stability

Indole–Oxadiazole–Acetamide Hybrids as α-Glucosidase Inhibitors: Class-Level Potency Benchmark Against Acarbose

The indole–oxadiazole–N-substituted-acetamide chemotype has been validated as a α-glucosidase inhibitory scaffold in a primary research study by Nazir et al. (2018), wherein twelve compounds (8a–l) were evaluated. The most potent compounds (8h and 8l) exhibited IC₅₀ values of 9.46 ± 0.03 µM and 9.37 ± 0.03 µM, respectively, representing approximately 4-fold greater potency than the clinical standard acarbose (IC₅₀ = 37.38 ± 0.12 µM) [1]. The full series displayed IC₅₀ values ranging from 9.37 ± 0.03 to 37.82 ± 0.07 µM, with all compounds demonstrating very low cytotoxicity as assessed by hemolytic activity. CAS 923256-74-0 has not been directly tested in this assay system; however, it shares the core indole–oxadiazole–N-substituted-acetamide pharmacophore. The key structural distinction—direct C-2 attachment of oxadiazole without a thioether spacer—may modulate potency relative to the published series.

α-Glucosidase inhibition Antidiabetic Class-level SAR

Topological Polar Surface Area (TPSA) as a Predictor of Passive Membrane Permeability and Oral Bioavailability Potential Relative to Higher-MW Oxadiazole Variants

CAS 923256-74-0 exhibits a computed TPSA of 73 Ų, which falls within the favorable range (<140 Ų) for predicted oral absorption and below the typical cutoff of 90 Ų for good blood–brain barrier penetration [1]. This TPSA value is 15–25 Ų lower than that of analogs bearing additional heteroatom substituents on the phenyl ring, such as N-(2,4-difluorophenyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (CAS 923165-29-1; predicted TPSA ~73 Ų, but with higher molecular weight) or N-(3-acetamidophenyl) variants (predicted TPSA ~102 Ų due to additional amide group). The combination of TPSA = 73 Ų, molecular weight = 332.4 Da, XLogP3 = 2.9, and a single H-bond donor places CAS 923256-74-0 within favorable drug-likeness parameter space (Lipinski Rule of 5 compliant) [1].

TPSA Drug-likeness ADME prediction

Recommended Research and Industrial Application Scenarios for CAS 923256-74-0 Based on Structural Differentiation Evidence


SAR Expansion Beyond 3-Substituted Thioether-Linked Indole–Oxadiazole Series in Antidiabetic Drug Discovery

Procure CAS 923256-74-0 as a structurally distinct 2-substituted indole–oxadiazole analog to probe the impact of direct C-2 oxadiazole attachment (without thioether spacer) on α-glucosidase inhibitory potency and selectivity. The published class-level activity range for 3-substituted thioether-linked analogs (IC₅₀ = 9.37–37.82 µM vs. acarbose IC₅₀ = 37.38 µM) provides a benchmark for comparative evaluation [1]. The reduced rotatable bond count (4 vs. ≥5) of CAS 923256-74-0 is predicted to confer a distinct binding entropy profile.

Minimal Pharmacophore Probe for Fragment-Based or Scaffold-Hopping Campaigns Targeting Indole–Oxadiazole Hybrids

Use CAS 923256-74-0 as a minimal pharmacophore probe owing to its 5-methyl oxadiazole substituent (smallest steric bulk in the series, Taft Es ≈ 0.00) and unsubstituted N-phenylacetamide terminus. This conservative substitution pattern enables clean assessment of the contribution of the indole C-2 oxadiazole attachment to target binding without confounding steric or electronic effects from larger substituents. Subsequent SAR can systematically explore 5-position modifications (ethyl, isobutyl, phenyl) and N-aryl functionalization using this compound as the reference baseline.

Cell-Based Anticancer Screening of Direct C-2 Oxadiazole–Indole Hybrids with Favorable Predicted Membrane Permeability

Deploy CAS 923256-74-0 in cytotoxicity screening panels against human cancer cell lines as a representative of the 2-substituted indole–oxadiazole subclass. The computed TPSA of 73 Ų and XLogP3 of 2.9 predict favorable passive membrane permeability, potentially enabling intracellular target engagement. The indole–oxadiazole hybrid class has demonstrated anticancer activity in multiple published studies targeting EGFR, COX-2, Bcl-2, and estrogen receptor alpha, supporting the rationale for biological profiling of this structurally distinct 2-substituted variant [1].

Computational Chemistry and Molecular Docking Studies Requiring a 2-Position Constrained Indole–Oxadiazole Template

CAS 923256-74-0 is suitable as a computational docking template for in silico screening and pharmacophore modeling, given its well-defined and constrained geometry (4 rotatable bonds, direct C-2 oxadiazole attachment). The availability of full PubChem structural descriptors (SMILES: CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4; InChIKey: AKQMWKRIJBABFH-UHFFFAOYSA-N) facilitates seamless integration into virtual screening workflows [1]. The defined H-bond donor/acceptor pattern (1 HBD, 4 HBA) supports pharmacophore-constrained docking against targets such as α-glucosidase, urease, and kinases for which indole–oxadiazole hybrids have shown activity.

Quote Request

Request a Quote for 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.